4-Fluoro-N,2-dihydroxybenzamide

Beschreibung

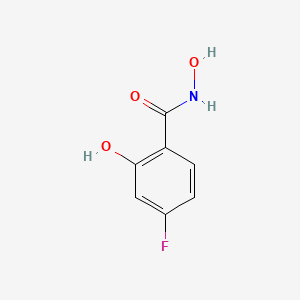

4-Fluoro-N,2-dihydroxybenzamide is a fluorinated derivative of N,2-dihydroxybenzamide (H2dihybe), a hydroxamate-containing compound with a phenoxy group in the ortho position . This compound exhibits rich coordination chemistry with transition metals, making it relevant in medicinal chemistry (e.g., metal chelation for therapeutic applications) and materials science (e.g., catalysis or supramolecular assembly) . Its structural features, including the hydroxamate (–CONHOH) and hydroxyl (–OH) groups, enable diverse binding modes with metal ions, influencing its reactivity and stability in biological and synthetic systems.

Eigenschaften

IUPAC Name |

4-fluoro-N,2-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAOFHOPBBESHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540933 | |

| Record name | 4-Fluoro-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-78-3 | |

| Record name | 4-Fluoro-N,2-dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N,2-dihydroxybenzamide typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the final benzamide product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-N,2-dihydroxybenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-N,2-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

(a) Fluorinated Phenyl Benzimidamides

Compounds like (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide exhibit 3D isostructurality with isomers such as (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide. These pairs share nearly identical crystal packing due to equivalent supramolecular motifs, including N–H⋯F and C–H⋯F interactions. The rare N–H⋯F interaction stabilizes their crystal lattices, as confirmed by XPac analysis and energy vector models .

Key Difference : The position of fluorine (para vs. meta) alters the energy landscape of intermolecular interactions. For example, the para-fluoro derivative forms more linear N–H⋯F contacts, enhancing lattice stability compared to meta-substituted analogues .

(b) N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

Fo24, a difluorinated benzamide, demonstrates distinct hydrogen-bonding patterns compared to 4-fluoro-N,2-dihydroxybenzamide. Its crystal structure features N–H⋯O and C–H⋯F interactions, with fluorine atoms at positions 2 and 4 on the phenyl ring inducing steric and electronic effects that reduce solubility in nonpolar solvents .

Key Difference : The additional fluorine in Fo24 increases molecular rigidity but reduces bioavailability due to higher lipophilicity.

Halogenated Analogues

5-Bromo-N,2-dihydroxybenzamide

Replacing fluorine with bromine at the para position (as in 5-Bromo-N,2-dihydroxybenzamide) significantly increases molecular weight (232.03 g/mol vs. 171.13 g/mol for the fluoro analogue) and polarizability. Bromine’s larger atomic radius facilitates stronger halogen bonding, which is absent in the fluoro derivative .

Key Difference : Bromine enhances photostability but may introduce toxicity risks in biological systems.

Functional Group Variations

(a) 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide

This hydrazide derivative replaces the hydroxamate group with a hydrazide (–CONHNH2), enabling different metal-chelation behaviors. The hydrazide moiety forms stronger N–H⋯O hydrogen bonds but lacks the redox activity of hydroxamates .

Key Difference : Hydrazides are more prone to hydrolysis, limiting their use in acidic environments compared to hydroxamates.

(b) 4-Fluorobenzamidoxime

4-Fluorobenzamidoxime (CAS 22179-78-8) contains an amidoxime (–C(NH2)=N–OH) group instead of hydroxamate. This modification enhances its capacity for uranium sequestration but reduces thermal stability .

Key Difference : Amidoximes exhibit higher nucleophilicity, making them preferable for environmental remediation over pharmaceutical applications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Interaction Energies in Fluorinated Analogues

| Compound | N–H⋯F Energy (kJ/mol) | C–H⋯F Energy (kJ/mol) | Dominant Packing Motif |

|---|---|---|---|

| This compound | –15.2 | –8.7 | Layered (π-stacking) |

| (Z)-4-Fluoro-N′-(4-fluorophenyl)benzimidamide | –18.9 | –10.4 | Helical (H-bond chains) |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | –12.5 | –9.1 | Herringbone |

Biologische Aktivität

4-Fluoro-N,2-dihydroxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of benzamide featuring a fluorine atom and two hydroxyl groups on the aromatic ring. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using standard disc diffusion methods. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The compound demonstrated the highest activity against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A notable study assessed its effects on HepG2 liver cancer cells using MTT assays to measure cell viability. The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

At a concentration of 100 µM, the compound reduced cell viability by 60%, indicating potent anticancer activity .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. It is hypothesized that the compound interacts with molecular targets associated with cell proliferation and apoptosis pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to altered cellular functions .

Case Study: Inhibition of Cholinesterases

A study focused on the inhibition of cholinesterases by derivatives of fluorobenzoic acid, including this compound. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined using Ellman's spectrophotometric method.

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| This compound | 25 | 30 |

The compound exhibited selective inhibition towards AChE compared to BChE, highlighting its potential therapeutic application in treating conditions such as Alzheimer's disease .

Case Study: Antiviral Activity

In another study investigating antiviral properties, derivatives similar to this compound were tested against HIV-1 integrase. The results indicated an IC50 value of approximately 35 µM for strand transfer inhibition, suggesting potential utility in antiviral therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.